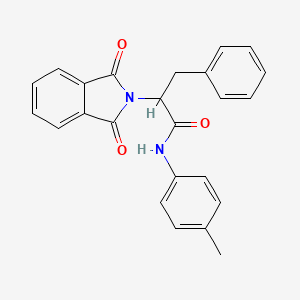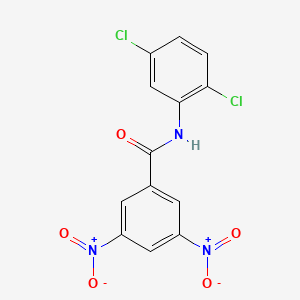![molecular formula C19H24N2O3 B11704166 N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]adamantane-1-carbohydrazide](/img/structure/B11704166.png)
N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]adamantane-1-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]adamantane-1-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This specific compound is derived from adamantane, a diamondoid hydrocarbon, and vanillin, a phenolic aldehyde
Vorbereitungsmethoden
The synthesis of N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]adamantane-1-carbohydrazide typically involves the condensation reaction between adamantane-1-carbohydrazide and vanillin. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The product is then isolated by filtration and purified through recrystallization.
-
Synthetic Route
Step 1: Adamantane-1-carboxylic acid is esterified with methanol to yield the methyl ester.
Step 2: The methyl ester is then reacted with hydrazine to produce adamantane-1-carbohydrazide.
-
Industrial Production Methods
- The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]adamantane-1-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution.
-
Oxidation
- The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are the corresponding carboxylic acids or ketones.
-
Reduction
- Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major products are the corresponding amines or alcohols.
-
Substitution
- The compound can undergo nucleophilic substitution reactions, where the methoxy or hydroxy groups are replaced by other nucleophiles. Common reagents include halogens, alkyl halides, and other nucleophilic species.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]adamantane-1-carbohydrazide has a wide range of applications in scientific research:
-
Chemistry
- The compound is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic and electronic properties.
-
Biology
- In biological research, the compound is investigated for its potential as an enzyme inhibitor. It has shown activity against various enzymes, making it a candidate for drug development.
-
Medicine
- The compound exhibits antimicrobial and anticancer properties. It is studied for its potential use in developing new therapeutic agents for treating bacterial infections and cancer.
-
Industry
- In the industrial sector, the compound is used in the synthesis of advanced materials and polymers. Its unique structure imparts desirable properties to the final products.
Wirkmechanismus
The mechanism of action of N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]adamantane-1-carbohydrazide involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound targets enzymes and proteins involved in various biological processes. It binds to the active sites of these enzymes, inhibiting their activity.
-
Pathways Involved
- The inhibition of enzyme activity disrupts metabolic pathways, leading to the desired therapeutic effects. For example, in cancer cells, the compound may inhibit enzymes involved in cell proliferation, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]adamantane-1-carbohydrazide can be compared with other similar compounds, such as:
-
E-N’-[(pyridine-3-yl)methylidene]adamantane-1-carbohydrazide
- This compound has a pyridine ring instead of the hydroxy-methoxyphenyl group. It exhibits different electronic and steric properties, leading to variations in its chemical reactivity and biological activity .
-
E-N’-[(5-nitrothiophen-2-yl)methylidene]adamantane-1-carbohydrazide
- This compound contains a nitrothiophene group, which imparts distinct electronic characteristics. It shows different absorption properties and reactivity compared to the hydroxy-methoxyphenyl derivative .
N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]adamantane-1-carbohydrazide stands out due to its unique combination of adamantane and vanillin moieties, providing a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Eigenschaften
Molekularformel |
C19H24N2O3 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]adamantane-1-carboxamide |
InChI |
InChI=1S/C19H24N2O3/c1-24-17-7-12(2-3-16(17)22)11-20-21-18(23)19-8-13-4-14(9-19)6-15(5-13)10-19/h2-3,7,11,13-15,22H,4-6,8-10H2,1H3,(H,21,23)/b20-11+ |
InChI-Schlüssel |
QQLDUAREXRIMNR-RGVLZGJSSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C23CC4CC(C2)CC(C4)C3)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C23CC4CC(C2)CC(C4)C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(2-methylphenyl)acetamide](/img/structure/B11704083.png)
![2-[({2,2,2-Trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]benzoic acid](/img/structure/B11704095.png)
![(5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11704096.png)
![(5E)-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11704098.png)

![1,2,4-Trimethyl-8-nitro-1,2,3,4-tetrahydro[1]benzofuro[3,2-c]pyridine](/img/structure/B11704103.png)
![2-methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide](/img/structure/B11704110.png)

![N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methylbenzamide](/img/structure/B11704135.png)

![3-(4-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B11704158.png)

![3-methoxy-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704173.png)

